Boc-L-Tyrosinol
Overview
Description
Boc-L-Tyrosinol is a derivative of the amino acid tyrosine, which is widely used in peptide synthesis. The compound has a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of tyrosinol, enhancing its stability and solubility in both water and organic solvents . The molecular formula of this compound is C14H21NO4, and it has a molecular weight of 267.32 g/mol .
Mechanism of Action
Target of Action
Boc-L-Tyrosinol, also known as Boc-Tyrosinol, is a compound used in peptide synthesis
Biochemical Pathways
This compound may be involved in various biochemical pathways due to its role in peptide synthesis. It’s worth noting that tyrosine, a similar compound, is known to be involved in several pathways, including the production of tocopherols, plastoquinone, and ubiquinone . Whether this compound participates in similar pathways is a topic for further investigation.
Preparation Methods
Boc-L-Tyrosinol can be synthesized through various methods. One common method involves the reaction of L-tyrosine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in an aqueous solution under controlled conditions to ensure high yield and purity. Industrial production methods often involve similar processes but are optimized for large-scale production, focusing on cost-effectiveness, safety, and minimal environmental impact .
Chemical Reactions Analysis
Boc-L-Tyrosinol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Boc protecting group can be removed under acidic conditions to yield free tyrosinol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for deprotection . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Boc-L-Tyrosinol is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of peptides and other complex molecules . In biology, it is used to study enzyme-substrate interactions and protein modifications. In medicine, this compound is employed in the development of pharmaceuticals, including peptide-based drugs . Additionally, it has applications in the cosmetics industry due to its role in the synthesis of bioactive compounds .
Comparison with Similar Compounds
Boc-L-Tyrosinol can be compared with other similar compounds such as Boc-L-Tyrosine and Boc-L-Tyr-Ol. While all these compounds have the Boc protecting group, their structures and applications differ. Boc-L-Tyrosine is primarily used in peptide synthesis, whereas Boc-L-Tyr-Ol is used in the synthesis of neurotransmitters and hormones . This compound’s unique combination of stability and reactivity makes it particularly valuable in various research and industrial applications .
Similar Compounds
- Boc-L-Tyrosine
- Boc-L-Tyr-Ol
- Boc-L-Phenylalaninol
- Boc-L-Serinol
These compounds share similar structural features but differ in their specific functional groups and applications .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVXZPOLHFZPKW-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579831 | |
Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83345-46-4, 282100-80-5 | |
Record name | 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83345-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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